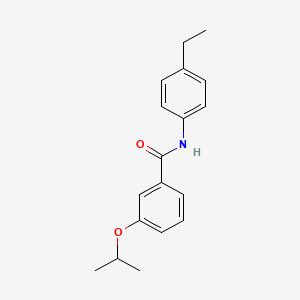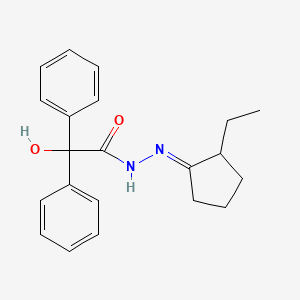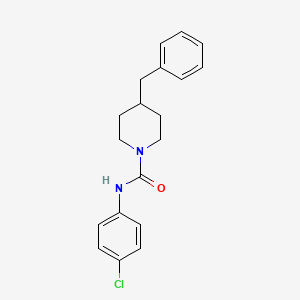![molecular formula C21H26N2O B5720797 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5720797.png)
4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been researched for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide inhibits the activity of BTK by binding to the enzyme's active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways that promote cancer cell survival and proliferation. 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activation of BTK and downstream signaling pathways in cancer cells. It has also been shown to induce apoptosis in cancer cells. In addition, 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been shown to have anti-inflammatory effects, as it inhibits the activation of BTK in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide is that it has been shown to be effective in inhibiting the growth of several types of cancer cells. It has also been shown to have anti-inflammatory effects, which could have potential therapeutic applications in other diseases. One limitation of 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide is that it has only been tested in preclinical studies, and its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several future directions for research on 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide. One direction is to further investigate its safety and efficacy in human clinical trials. Another direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and inflammatory disorders. Additionally, further research could be done to identify other targets of 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide and to develop more potent and selective inhibitors of BTK.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide involves a multi-step process that includes the preparation of several intermediates. The final step of the synthesis involves the coupling of 4-tert-butyl-N-(2-hydroxy-4-methoxyphenyl)benzamide with 2-(1-pyrrolidinyl)aniline in the presence of a coupling agent and a base. The resulting product is then purified to obtain 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been researched for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways that promote cancer cell survival and proliferation. 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been shown to inhibit the growth of several types of cancer cells, including lymphoma, leukemia, and multiple myeloma.
Propiedades
IUPAC Name |
4-tert-butyl-N-(2-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-21(2,3)17-12-10-16(11-13-17)20(24)22-18-8-4-5-9-19(18)23-14-6-7-15-23/h4-5,8-13H,6-7,14-15H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUMGVWMPQNLOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2-pyrrolidin-1-ylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720730.png)

![2-[(3-phenoxybenzyl)(propyl)amino]ethanol](/img/structure/B5720733.png)

![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5720741.png)
![1-benzyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5720756.png)
![1-(4-methylbenzyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5720760.png)


![ethyl 4-{[(2,3-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5720784.png)
![4-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5720786.png)
![2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5720800.png)
